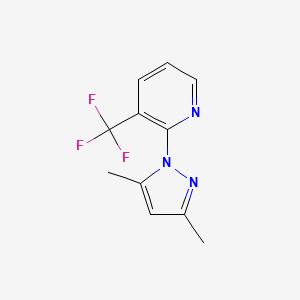
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine, also known as 3,5-dimethyl-1H-pyrazol-1-yl-3-trifluoromethylpyridine, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. This compound has been used as a ligand for coordination chemistry, as a catalyst for organic reactions, and as a drug in medicinal chemistry. It has also been studied for its potential as an insecticide. This compound is a colorless liquid with a boiling point of 152°C and a melting point of -20°C.
Aplicaciones Científicas De Investigación
Complex Compounds Synthesis and Properties
The chemistry of compounds containing pyridine and pyrazole derivatives, such as "2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine," has been extensively reviewed, highlighting their preparation, properties, and the synthesis of complex compounds. These derivatives exhibit a range of properties, including spectroscopic features, structures, magnetic characteristics, biological, and electrochemical activities. Such comprehensive analysis aids in identifying potential areas of research, especially in the synthesis of novel analogues and exploration of their applications (Boča, Jameson, & Linert, 2011).
Kinase Inhibitors Design
Pyrazolo[3,4-b]pyridine, a core structure related to "2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine," has been extensively utilized in the design of kinase inhibitors. Its versatility in interacting with kinases through multiple binding modes makes it a valuable scaffold. This scaffold's significance is highlighted in patents and research articles, indicating its potential in inhibitor activity, intellectual property advantages, and synthetic flexibility (Wenglowsky, 2013).
Biological Significance of Pyrimidine Derivatives
Pyrimidine derivatives, closely related to pyrazolo[1,5-a]pyrimidine scaffolds, have shown a wide range of biological activities, including anticancer, anti-infectious, anti-inflammatory, and diagnostic applications. The structure-activity relationship (SAR) studies on these scaffolds underscore their potential in drug discovery, urging medicinal chemists to further explore these structures for developing potent drug candidates (Cherukupalli et al., 2017).
Synthesis of Pyrazole Heterocycles
The synthesis of pyrazole heterocycles, including "2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine," plays a crucial role in medicinal chemistry due to their presence in various biologically active compounds. These heterocycles are utilized as synthons in organic synthesis and exhibit a wide array of biological activities. Efficient synthetic pathways have been developed for these compounds, highlighting their significance in the design of new biological agents (Dar & Shamsuzzaman, 2015).
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-6-8(2)17(16-7)10-9(11(12,13)14)4-3-5-15-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJKDLIYEIHYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2996803.png)
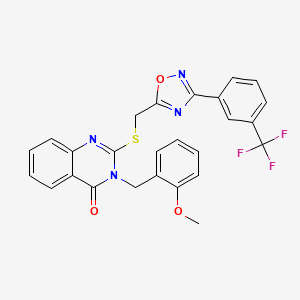

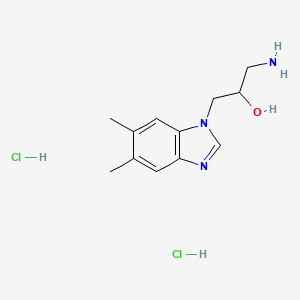
![3-Propan-2-yl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2996807.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2996808.png)
![2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide](/img/structure/B2996810.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2996811.png)
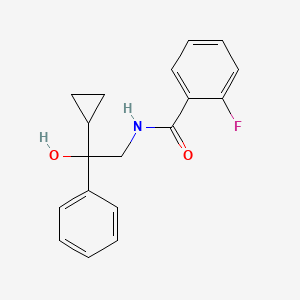
![3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2996813.png)
![4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996815.png)

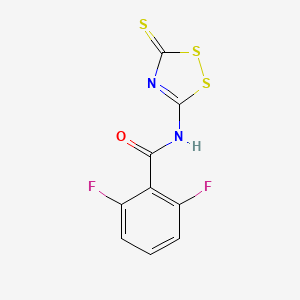
![2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2996826.png)